Product packaging for m-Xylene(Cat. No.:CAS No. 68908-87-2)

m-Xylene

Cat. No.: B7800700
CAS No.: 68908-87-2
M. Wt: 106.16 g/mol
InChI Key: IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Description

Overview of m-Xylene (B151644) as a Key Aromatic Hydrocarbon

As a key aromatic hydrocarbon, this compound is a colorless, flammable liquid with a characteristic aromatic odor wikipedia.orgnih.gov. It is a significant component of the mixed xylenes (B1142099) stream obtained from petrochemical processes such as catalytic reforming and coal carbonization wikipedia.org. Commercial or laboratory-grade xylene typically contains a substantial proportion of this compound, often ranging from 40% to 65%, alongside its isomers and ethylbenzene (B125841) wikipedia.orgepa.gov. Its aromatic nature, stemming from the stable benzene (B151609) ring, contributes to its unique chemical properties and reactivity solubilityofthings.com.

This compound participates in reactions involving both its methyl groups and the aromatic ring C-H bonds wikipedia.org. The benzylic C-H bonds of the methyl groups are susceptible to free-radical reactions, including halogenation wikipedia.org. Electrophilic attack can also occur on the aromatic ring, leading to substituted xylenes wikipedia.org.

Significance of this compound within Isomeric C8 Aromatics

This compound holds significant importance within the group of C8 aromatics, which includes o-xylene (B151617), p-xylene (B151628), and ethylbenzene wikipedia.orgescholarship.org. These four compounds share the same molecular formula (C8H10) but differ in the arrangement of their methyl and ethyl groups on the benzene ring wikipedia.org. The separation of these isomers is a challenging task due to their similar physical and chemical properties, including closely related boiling points escholarship.orgresearchgate.netnih.gov.

Despite the challenges in separation, each isomer has distinct industrial applications nih.gov. While p-xylene is primarily consumed in the production of terephthalic acid for PET plastics and polyester (B1180765) fibers, and o-xylene is a precursor to phthalic anhydride, the demand for isophthalic acid, the main derivative of this compound, is relatively modest wikipedia.orgnih.gov. This difference in demand influences the industrial focus on separating and interconverting these isomers wikipedia.orgcore.ac.uk. Research into the selective separation of C8 aromatics, including this compound, is an active area, with studies exploring materials like metal-organic frameworks (MOFs) that can distinguish between the isomers based on subtle interactions escholarship.orgresearchgate.netnih.gov.

Here is a table comparing some physical properties of the xylene isomers:

PropertyThis compoundo-Xylenep-Xylene
Melting Point-47.87 °C (-54.17 °F) wikipedia.org-25.2 °C nih.gov13.26 °C (55.87 °F) wikipedia.org
Boiling Point139 °C (282 °F; 412 K) wikipedia.org144.4 °C nih.gov138.3 °C nih.gov
Density0.86 g/mL wikipedia.org~0.88 g/mL~0.86 g/mL
Solubility in WaterInsoluble wikipedia.orgInsoluble nih.govInsoluble nih.gov

Note: Density values for o- and p-xylene are approximate based on general xylene properties.

Historical Context of this compound Research Trajectories

The history of xylene, including this compound, dates back to its isolation and naming in 1850 by French chemist Auguste Cahours, who discovered it as a constituent of wood tar wikipedia.orglabtag.com. Initially identified as a fraction with characteristics similar to toluene (B28343), the understanding and research into the individual xylene isomers developed over time labtag.com.

Early research trajectories likely focused on the basic properties and occurrences of xylenes in various sources like coal tar and petroleum wikipedia.orglabtag.com. As industrial processes evolved, particularly catalytic reforming, the production of mixed xylenes increased, driving research into their separation and utilization wikipedia.orgepa.gov. The differing market demands for the individual isomers, especially the high demand for p-xylene, spurred significant research into isomerization and separation technologies wikipedia.orgnih.govcore.ac.uk. Processes like partial sulfonation were historically used to isolate this compound from mixed streams wikipedia.org.

Modern research trajectories involving this compound include studies on its catalytic oxidation, particularly in industrial contexts like the Claus process where xylenes can be problematic contaminants wikipedia.orgacs.org. Research also continues on developing more efficient and selective separation methods for this compound from its isomers using advanced materials escholarship.orgresearchgate.net. Furthermore, studies explore the potential of this compound and similar aromatic hydrocarbons as fuel additives and investigate their environmental behavior solubilityofthings.com. The market for this compound continues to be influenced by the demand for its derivatives, such as isophthalic acid, used in polymers and resins chemanalyst.comtransparencymarketresearch.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10<br>C6H4(CH3)2<br>C8H10 B7800700 m-Xylene CAS No. 68908-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-xylene
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InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
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InChI Key

IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C
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Molecular Formula

C8H10, Array
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DSSTOX Substance ID

DTXSID6026298
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Molecular Weight

106.16 g/mol
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Physical Description

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F
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Flash Point

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F
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Solubility

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight
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Density

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg
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Color/Form

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades)

CAS No.

108-38-3, 68908-87-2
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Melting Point

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F
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Theoretical and Computational Chemistry of M Xylene

Quantum Chemical Studies on m-Xylene (B151644) Molecular Structure

Quantum chemical methods are instrumental in understanding the three-dimensional arrangement of atoms in this compound and the distribution of its electrons. These computational approaches allow for a detailed exploration of the molecule's electronic properties and conformational possibilities.

Molecular Orbital Theory Applications (HOMO, LUMO, etc.)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they represent the frontiers of electron donation and acceptance, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. aip.org A smaller gap generally indicates higher reactivity.

Theoretical calculations have been employed to determine the energies of these frontier orbitals for this compound. These studies are crucial for predicting how this compound will interact with other chemical species and its behavior in chemical reactions. acs.org The identification of the HOMO and LUMO provides insights into the regions of the molecule most likely to be involved in electron transfer processes. acs.org

Below is a table summarizing the calculated HOMO-LUMO energies and the energy gap for a stable conformer of this compound.

Molecular OrbitalEnergy (eV)
HOMO -9.01
LUMO -0.79
HOMO-LUMO Gap 8.22

This data is based on theoretical calculations and may vary depending on the computational method and basis set used.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules like this compound. ustc.edu.cn DFT calculations have been utilized to optimize the geometry of this compound conformers and to study its adsorption on various surfaces. ustc.edu.cn For instance, DFT studies have explored the interaction of this compound with hex-star arsenene nanosheets, indicating a physisorption process where this compound acts as an electron donor. ustc.edu.cn

Furthermore, DFT has been instrumental in elucidating the thermochemistry of this compound's interactions, such as its selective adsorption in crystalline trianglimine macrocycles. nih.gov These calculations provide valuable data on the energetics of host-guest interactions, which is crucial for the development of separation technologies. nih.gov

Reaction Mechanism and Kinetics Modeling for this compound Transformations

Computational modeling plays a vital role in unraveling the complex reaction mechanisms and kinetics of this compound's transformations, particularly its atmospheric oxidation, which has significant environmental implications.

OH-Initiated Atmospheric Oxidation Pathways and Kinetics

The atmospheric oxidation of this compound is predominantly initiated by the hydroxyl (OH) radical. nih.govacs.org Theoretical studies using DFT and other high-level computational methods have shown that the reaction proceeds primarily through the addition of the OH radical to the aromatic ring. ustc.edu.cn The addition is favored at the ortho positions (C2 and C4) relative to the methyl groups, with branching ratios of approximately 0.97 for ortho addition, 0.02 for meta addition, and 0.01 for ipso addition. ustc.edu.cn

Following the initial OH addition, the resulting adducts react with molecular oxygen (O2) through several pathways. nih.govacs.org These include irreversible H-abstraction to form dimethylphenols or reversible addition to form bicyclic radical intermediates. nih.govacs.org These intermediates can then recombine with another O2 molecule to form bicyclic peroxy radicals. nih.govacs.org The competition between these pathways is crucial in determining the final products, which can include glyoxal (B1671930) and methylglyoxal. nih.govacs.org

Theoretical Studies of Bicyclic Peroxy Radical Reactions

Bicyclic peroxy radicals (BPRs) are key intermediates in the atmospheric oxidation of this compound. ustc.edu.cn Theoretical investigations have focused on the subsequent reactions of these radicals, particularly with species like the hydroperoxyl radical (HO2). The reaction between the this compound bicyclic peroxy radical (M-BPR) and HO2 has been studied using high-level quantum chemical methods coupled with transition state theory. acs.orgustc.edu.cn

These studies indicate that the reaction can proceed on both singlet and triplet potential energy surfaces. ustc.edu.cn The dominant reaction channel is the formation of hydroperoxides and molecular oxygen in its triplet state. ustc.edu.cn The kinetics of this reaction have been modeled, providing crucial data for atmospheric chemistry models.

Below is a table summarizing the kinetic parameters for the reaction of this compound bicyclic peroxy radical with HO2.

Temperature (K)Total Rate Constant (cm³ molecule⁻¹ s⁻¹)
2981.86 x 10⁻¹¹

The temperature dependence of this reaction over a range of 258 K to 378 K can be described by the following three-parameter Arrhenius expression acs.orgustc.edu.cn:

k(T) = 4.22 x 10⁻¹⁵ ⋅ (T/300)¹·⁴⁴ ⋅ exp(2505/T)

These theoretical findings are critical for accurately modeling the formation of secondary organic aerosols from the atmospheric oxidation of this compound. acs.org

Spectroscopic Parameter Calculations and Interpretations

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have been employed to predict and interpret the UV-Vis electronic spectra of this compound. dergipark.org.trroyalsocietypublishing.org These studies help in understanding the electronic transitions that occur when the molecule absorbs ultraviolet or visible light. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor determining the absorption wavelength. jackwestin.com

For this compound, theoretical predictions indicate a strong absorption band around 180 nm and a smaller one around 210 nm. dergipark.org.tr The major contributions to the UV-Vis spectrum arise from specific electronic transitions between molecular orbitals. For instance, significant contributions come from the HOMO-1→LUMO+4 and HOMO→LUMO+3 transitions with an energy gap of 6.7899 eV, and from the HOMO-1→LUMO+3, HOMO→LUMO+2, and HOMO→LUMO+4 transitions with an energy gap of 6.6496 eV. dergipark.org.tr Another notable transition is from HOMO→LUMO+2, which accounts for 61% of a transition with a 6.6282 eV energy gap. dergipark.org.tr The theoretical excitation wavelength for this compound has been calculated to be around 248 nm, with an emission wavelength of approximately 269 nm. royalsocietypublishing.org

Table 2: Predicted Electronic Transitions for this compound

Transition Energy Gap (eV)
HOMO-1→LUMO+4, HOMO→LUMO+3 6.7899
HOMO-1→LUMO+3, HOMO→LUMO+2, HOMO→LUMO+4 6.6496

The vibrational and rotational dynamics of this compound, particularly the motion of its two methyl groups, have been investigated through both experimental techniques and computational modeling. Incoherent inelastic and quasi-elastic neutron scattering are experimental methods used to probe these dynamics. aip.orgnih.gov

These studies have led to the derivation of rotational potentials that describe the tunnel splittings, first librational energies, and activation energies of the two inequivalent methyl groups in this compound. aip.orgnih.gov There are also indications of coupling between the methyl rotation and low-energy phonons. aip.orgnih.gov The finite width of one of the tunneling transitions at very low temperatures (Helium temperature) is attributed to direct methyl-methyl coupling. aip.orgnih.gov

Vibrational spectra of this compound have been studied using Raman scattering. researchgate.netresearchgate.net These studies have identified rotational oscillations of individual atomic groups in the low-frequency region of the spectrum. researchgate.netresearchgate.net For meta-xylene, a calculated frequency of 212 cm⁻¹ for rotational oscillation is in satisfactory agreement with experimental values of 205 cm⁻¹ or 226 cm⁻¹. researchgate.net

Table 3: Calculated and Experimental Frequencies for Rotational Oscillation in this compound

Method Frequency (cm⁻¹)
Calculated 212

Computational chemistry provides tools to calculate the ionization energy of molecules like this compound. Two important parameters are the vertical ionization energy (VIE) and the adiabatic ionization energy (AIE). The VIE corresponds to the energy required to remove an electron from the molecule without any change in the molecular geometry, resulting in an ion in the same geometry as the neutral molecule. nist.gov The AIE is the energy difference between the ground state of the neutral molecule and the ground state of the cation, where the cation has relaxed to its lowest energy geometry. nist.gov

For the xylene isomers, these parameters have been calculated using Density Functional Theory (DFT). dergipark.org.tr To calculate the adiabatic ionization parameters, the geometry of the radical cation is optimized. dergipark.org.tr For the vertical ionization parameters, the same molecular geometry as the neutral molecule is used. dergipark.org.tr These computational approaches allow for a detailed understanding of the energetic changes upon ionization.

Table 4: List of Chemical Compounds

Compound Name
This compound
p-Xylene (B151628)
ZSM-5
TNU-9
TNU-10
IM-5
Benzene (B151609)
Toluene (B28343)
Ethylbenzene (B125841)

Advanced Synthesis and Derivatization Methodologies for M Xylene

Catalytic Synthesis Approaches Involving m-Xylene (B151644)

Catalytic methods play a crucial role in efficiently transforming this compound into more complex molecules. These approaches often offer advantages in terms of selectivity, yield, and environmental impact compared to traditional stoichiometric reactions.

Chloromethylation of this compound via Phase Transfer Catalysis

Chloromethylation, the introduction of a chloromethyl (-CH2Cl) group onto an aromatic ring, is a fundamental reaction in organic synthesis. For this compound, this reaction can be effectively carried out using phase transfer catalysis (PTC). PTC facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase, by using a catalyst that can transfer a reactant from one phase to the other.

Research has demonstrated that quaternary ammonium (B1175870) salts can serve as efficient phase transfer catalysts for the chloromethylation of this compound. iosrjournals.org This method offers an improvement over traditional techniques, often utilizing simple and cost-effective reagents with lower energy consumption. iosrjournals.org Studies have optimized reaction conditions, finding that a molar ratio of [CH2O]/[this compound] = 2 at 80 °C for 90 minutes provides relatively high yields of mono- and di-chloromethylated this compound products. iosrjournals.org The optimal concentration for a specific quaternary ammonium salt catalyst, C6H3(CH3)2[CH2N+(CH3)3]Cl-, was found to be 0.07 mol. iosrjournals.org

Strong organic acids, such as trifluoromethanesulfonic acid (CF3SO3H), have also been shown to effectively catalyze the chloromethylation of this compound with hydrochloric acid and trioxane (B8601419) under organic and aqueous biphasic conditions. researchgate.net These acids can yield chloromethyl-2,4-dimethylbenzene and 1,3-bis(chloromethyl)-4,6-dimethylbenzene, although trischloromethylation products may also form. researchgate.net The strength of the acid influences the yield, with CF3SO3H providing high yields of the bis-chloromethylated product under appropriate conditions. researchgate.net

Friedel-Crafts Acylation and Benzoylation of this compound

Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings, forming aromatic ketones. Benzoylation is a specific type of acylation using benzoyl halides or anhydrides to introduce a benzoyl group. This compound undergoes Friedel-Crafts acylation and benzoylation, typically catalyzed by Lewis acids.

While traditional Lewis acids like AlCl3 are effective, they often present challenges such as toxicity, corrosivity, and the generation of significant waste. researchgate.netrsc.org Research has explored the use of solid acid catalysts to mitigate these issues. Iron oxide supported on HY zeolite (Fe2O3/HY) has demonstrated excellent catalytic performance in the acylation of this compound with benzoyl chloride. rsc.orgresearchgate.netrsc.org This catalyst's activity is linked to the increase in Lewis acidic sites. rsc.orgresearchgate.net Under optimized conditions, high conversions of benzoyl chloride and selectivity for 2,4-dimethylphenylacetophenone have been achieved. rsc.org

Studies comparing Friedel-Crafts alkylation and acylation of this compound have noted that while alkylation can lead to issues like polyalkylation and rearrangement, acylation followed by reduction of the carbonyl group offers a less problematic route. plymouth.ac.uk For instance, Friedel-Crafts acylation of this compound using butyryl chloride yielded a 1,2,4-trisubstituted benzene (B151609) product. plymouth.ac.uk

Novel iron(III)-chloro complexes derived from N-acetylpyrazine-2-carbohydrazide have also been investigated as catalysts for the solvent-free Friedel-Crafts benzoylation and acylation of this compound. researchgate.netipl.pt One such complex exhibited high activity, achieving a 96% yield of 2,4-dimethylbenzophenone (B72148) under optimal conditions for benzoylation. researchgate.netipl.pt

Alkylation Reactions of this compound

Alkylation involves the substitution of a hydrogen atom on the aromatic ring with an alkyl group. Friedel-Crafts alkylation is a common method for this transformation, although it can be accompanied by side reactions such as polyalkylation, transalkylation, dealkylation, and rearrangement of the electrophile. plymouth.ac.uk

Strong alkylation catalysts like AlCl3 can selectively monoalkylate this compound to the symmetrical isomer. acs.org However, using less catalyst and lower temperatures can minimize isomerization. acs.org The addition of water to AlCl3 can alter the catalyst system, increasing the amount of unsymmetrical isomers. acs.org Mild catalysts such as BF3-P2O5 promote selective monoalkylation of this compound, yielding 4-alkyl-m-xylene, and can also promote selective dialkylation to form 4,6-dialkyl-m-xylene. acs.org

Studies have examined the alkylation of xylenes (B1142099) with olefins like ethylene (B1197577) and propylene (B89431) using various catalysts, including anhydrous AlCl3, AlCl3·H2O, BF3·H3PO4, and BF3·P2O6. acs.org Analysis of product mixtures using advanced techniques provides detailed information on isomer distribution. acs.org

The reversibility of the alkylation reaction is a key factor influencing the product distribution, often leading to thermodynamically controlled products. plymouth.ac.uk For example, Friedel-Crafts alkylation of this compound with t-butyl chloride resulted in a 1,3,5-trisubstituted benzene product, which was unexpected based on the directing effects of the methyl groups but attributed to thermodynamic control. plymouth.ac.uk

Controlled Synthesis of this compound-Derived Materials

This compound and its derivatives can be utilized in the controlled synthesis of novel materials with specific structures and properties.

Synthesis of C60 Nanorods using this compound as a Shape Controller

Fullerene (C60) nanorods are one-dimensional nanomaterials with interesting optical and electronic properties. This compound has been found to act as a shape controller in the synthesis of C60 nanorods. researchgate.netresearchgate.netcore.ac.uk

A facile solution method utilizing neat this compound has been reported for the synthesis of C60 nanorods. researchgate.net this compound, as a good solvent for C60, facilitates the rapid growth of individual nanorods with nanometer-scale widths and thicknesses. researchgate.netmdpi.com These nanorods can be grown on various substrates, including glass and silicon. researchgate.net The dimensions and aspect ratios of the nanorods can be controlled by adjusting growth conditions. researchgate.net

One method involves the liquid-liquid interfacial precipitation (LLIP) of C60 from an this compound solution into a non-solvent like isopropyl alcohol (IPA). researchgate.netsci-hub.se During evaporation at temperatures below 55°C, this compound can be trapped within the crystal structure, forming hexagonal solvated C60. researchgate.net Heat treatment at 61°C under vacuum removes the trapped solvent, transforming the hexagonal structure into a face-centered cubic (fcc) structure. researchgate.net This process can yield long, pure fcc C60 nanorods with a specific thickness-to-width ratio. researchgate.net The lattice constant of these nanorods can expand significantly as their width decreases below 80 nm. researchgate.net

The interaction between C60 and this compound molecules is primarily of the van der Waals type, and this interaction can reduce the icosahedral symmetry of the C60 molecule, leading to enhanced photoluminescence from the solvate nanorods. researchgate.net

Preparation of Polyfluorinated Thia- and Oxathiacalixarenes from Perfluoro-m-Xylene

Perfluoro-m-xylene, a fluorinated analog of this compound, serves as a key precursor for the synthesis of polyfluorinated thia- and oxathiacalixarenes. Calixarenes are macrocyclic compounds formed by the condensation of phenolic units. Thia- and oxathiacalixarenes incorporate sulfur and both oxygen and sulfur atoms, respectively, in the macrocyclic ring structure.

Polyfluorinated thiacalixarenes can be synthesized by heating perfluoro-m-xylene with sulfur sources such as thiourea (B124793) or 2,5-difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol. mdpi.comnih.gov For instance, perfluorinated tetrathiacalix mdpi.comarene has been obtained by heating perfluoro-m-xylene with these reagents at 90 °C. mdpi.comnih.gov

Polyfluorinated oxathiacalixarenes, containing both oxygen and sulfur atoms in the macrocycle, can be prepared through sequential reactions involving perfluoro-m-xylene and resorcinols, followed by reaction with sulfur-containing compounds. mdpi.comnih.gov Interaction of perfluoro-m-xylene with resorcinol (B1680541) or orcinol (B57675) under mild conditions, followed by heating with 2,5-difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol, leads to the formation of polyfluorinated dioxadithiacalix mdpi.comarenes. mdpi.com Alternatively, triphenyl and pentaphenyl ethers formed from the interaction of perfluoro-m-xylene with resorcinol can react with thiourea upon heating to yield polyfluorinated oxathiacalixarenes with varying numbers of aromatic nuclei in the macrocycle. mdpi.comnih.gov These synthetic routes highlight the utility of perfluoro-m-xylene as a building block for constructing complex fluorinated macrocyclic structures.

Mechanistic Investigations of this compound Synthesis Pathways

Mechanistic studies of this compound synthesis pathways provide crucial insights into optimizing reaction conditions and catalyst design. One notable area of investigation involves the isomerization of xylene isomers, where this compound is often a key component or product. Studies on the isomerization and disproportionation of this compound over various zeolites, including medium- and large-pore types like H-TNU-10 and H-ZSM-57, have explored the underlying mechanisms. acs.orgacs.org These investigations have revealed the formation of tri- and tetramethylated diphenylmethane (B89790) species as intrazeolitic intermediates during the transformation of this compound over acidic catalysts. acs.orgacs.org

The isomerization of this compound over zeolites is understood to involve a 1,2-methyl shift mechanism. researchgate.net The catalytic performance in these reactions is influenced by the catalyst's acidic function and the size and morphology of the zeolite crystallites. scialert.net For instance, studies using ZSM-5 carriers with Ga and/or Pt as active components have shown high activity and selectivity for the production of p-xylene (B151628) from this compound, and kinetic models have been developed to fit experimental data. researchgate.netscialert.net

Another relevant synthesis pathway involves the chloromethylation of this compound, which is a fundamental reaction in organic chemistry used to introduce a chloromethyl group onto the aromatic ring. iosrjournals.org This reaction has been improved using phase transfer catalysis (PTC) with quaternary ammonium salts. iosrjournals.org The proposed mechanism for aromatic chloromethylation in acidic media involves the hydroxycarbenium ion (protonated formaldehyde) as the electrophilic reagent. iosrjournals.org Research has focused on optimizing reaction parameters like temperature, time, and reactant ratios to achieve high yields of mono- and dichloromethyl m-xylenes. iosrjournals.org

Mechanistic investigations also extend to the oxidation of this compound, particularly in processes like the Claus process where xylenes are contaminants. acs.org Density functional theory has been used to study the formation of this compound radicals through hydrogen abstraction and their subsequent oxidation by sulfur dioxide. acs.org The mechanism involves SO2 addition to the radicals, followed by O-S bond scission. acs.org

Novel Catalysts and Reagents for this compound Functionalization

The functionalization of this compound to produce value-added chemicals relies heavily on the development of novel catalysts and reagents. Friedel-Crafts acylation is a key transformation, and efficient catalysts are sought for the acylation of this compound. Iron oxide supported on HY zeolite (Fe2O3/HY) has demonstrated excellent catalytic performance in the acylation of this compound with benzoyl chloride, yielding 2,4-dimethylphenylacetophenone in high yields. rsc.org The catalytic activity of Fe2O3/HY is linked to the increase in Lewis acidic sites. rsc.org Similarly, iron-modified tungstophosphoric acid supported on titania (FeTPA/TiO2) has shown excellent catalytic performance in the benzoylation of this compound with benzoyl chloride. acs.org

Catalytic methylation of this compound using carbon dioxide and hydrogen is another area of research, with combinations of hydrogenation catalysts and zeolites being explored. researchgate.net For instance, a combination of Re(1)/TiO2 and H-β (40) has shown promising results for the C-methylation of this compound. researchgate.net

Phase transfer catalysts, such as quaternary ammonium salts, have proven effective in enhancing the chloromethylation of this compound, leading to improved yields of mono- and dichloromethyl m-xylenes. iosrjournals.org

Supramolecular catalysts, such as cucurbiturils (CBs), have been investigated for the isomerization of this compound. acs.org Cucurbit quora.comuril (CB6) is predicted to catalyze the meta-to-para isomerization through transition state stabilization, while inhibiting the meta-to-ortho pathway. acs.org

In the context of nuclear chlorination of this compound, novel catalyst systems based on Lewis acid catalysts and co-catalysts comprising substituted thianthrene (B1682798) compounds have been developed to favor the formation of 4-chloro-m-xylene. google.com

Functionalized materials, such as metal-organic frameworks (MOFs), are also being explored for applications related to xylene isomers, including adsorption and separation. researchgate.net Dimethyl functionalization of MIL-53(Al) MOF has shown improved adsorption properties for xylene isomers. researchgate.net

The photooxidation of this compound, relevant to secondary organic aerosol formation, involves complex chemical aging processes. copernicus.orgcopernicus.org Studies investigate the formation and evolution of oxidation products and the role of catalysts or conditions that influence these processes. copernicus.orgcopernicus.org

Novel catalytic systems are also being explored for other transformations, although not exclusively focused on this compound functionalization, they highlight advancements in catalytic methodologies that could potentially be applied to this compound. This includes organophosphorus-catalyzed reductive functionalization reactions mit.edu and metal complexes with diffuse solvated electrons as potential catalysts for CO2 capture and utilization, which could be relevant for functionalizing aromatic compounds. rsc.org

Here is a table summarizing some of the catalysts and reagents discussed for this compound functionalization:

Catalyst/ReagentApplicationKey Finding
Fe2O3/HY zeoliteFriedel-Crafts acylation with benzoyl chlorideExcellent catalytic performance, linked to Lewis acidity. rsc.org
FeTPA/TiO2Benzoylation with benzoyl chlorideExcellent catalytic performance, high yield of 2,4-dimethylbenzophenone. acs.org
Quaternary ammonium salts (PTC)ChloromethylationImproved yields of mono- and dichloromethyl m-xylenes. iosrjournals.org
Re(1)/TiO2 and H-β (40)Methylation with CO2 and H2Promising for C-methylation. researchgate.net
Cucurbiturils (e.g., CB6)IsomerizationCatalyzes meta-to-para isomerization via transition state stabilization. acs.org
Lewis acid + substituted thianthrene co-catalystNuclear chlorinationFavors formation of 4-chloro-m-xylene. google.com

Catalytic Conversion and Transformation of M Xylene

Isomerization of m-Xylene (B151644) over Zeolite Catalysts

The isomerization of this compound involves the rearrangement of methyl groups on the benzene (B151609) ring to produce o-xylene (B151617) and p-xylene (B151628). Zeolite catalysts are widely employed for this process due to their unique pore structures and acidic properties, which can influence activity and selectivity scialert.net. The reaction network typically involves the interconversion of the three xylene isomers: o-xylene this compound p-xylene researchgate.net.

Influence of Zeolite Pore Structure and Acid Properties

The catalytic activity and selectivity of zeolites in this compound isomerization are strongly influenced by their pore structure and acid properties, specifically the concentration and strength of Brønsted and Lewis acid sites psu.edu.

Pore Structure: The pore size and topology of zeolites play a critical role in shape selectivity. Medium-pore zeolites, such as ZSM-5, with their ten-membered ring channels, exhibit shape selectivity that favors the diffusion of the smaller p-xylene molecule compared to this compound and o-xylene, influencing the product distribution psu.eduresearchgate.netaidic.it. Large-pore zeolites, like Beta and Y zeolites, have larger channels and cavities that can accommodate bulkier intermediates, potentially leading to different reaction pathways and selectivities psu.eduresearchgate.netcsic.es. For instance, the pore diameter of Y zeolite is large enough for xylenes (B1142099) to move freely, resulting in a p-xylene/o-xylene ratio close to the thermodynamic equilibrium value psu.edu.

Intramolecular and Intermolecular Isomerization Mechanisms

Xylene isomerization over acidic solid catalysts can proceed via two main mechanisms: intramolecular and intermolecular methyl shifts capes.gov.brresearchgate.net.

Intramolecular Mechanism: This well-known mechanism involves methyl shifts within a single xylene molecule through the formation of benzenium ion intermediates capes.gov.brresearchgate.netmdpi.com. Protonation of the alkylaromatic is the key step, followed by a 1,2-alkyl shift in the benzenium ion researchgate.net. This mechanism is favored when steric constraints within the zeolite pores inhibit the formation of bulky intermediates required for the intermolecular pathway capes.gov.brresearchgate.net.

Intermolecular Mechanism: This pathway involves transalkylation reactions, typically proceeding through the formation of bulky diphenylmethane (B89790) intermediates capes.gov.brresearchgate.net. It involves successive disproportionation of xylene followed by transalkylation between the trimethylbenzene and reactant xylene molecules produced capes.gov.brresearchgate.net. This mechanism becomes more significant in zeolites with larger pores or when the catalyst possesses only weak acid sites localized in large cages or non-interconnected channels capes.gov.br. The relative contribution of these two mechanisms can be assessed by examining the p-xylene/o-xylene ratio obtained from this compound isomerization capes.gov.br.

Effect of Catalyst Modification (e.g., Coking, Silylation) on Selectivity

Catalyst modification techniques, such as coking and silylation, are employed to enhance the selectivity of zeolite catalysts in this compound isomerization, particularly towards the desired p-xylene product psu.eduaidic.itresearchgate.net.

Coking: The deposition of carbonaceous deposits (coke) on the catalyst surface can selectively deactivate external acid sites, which are often responsible for non-selective side reactions like disproportionation psu.eduresearchgate.net. Pre-coking has been shown to improve the isomerization/disproportionation (I/D) ratio and the p-xylene/o-xylene (P/O) ratio psu.edu. This selective deactivation restricts the formation of bulky transition states associated with disproportionation, thereby favoring the shape-selective isomerization within the zeolite pores psu.edu.

Silylation: Silylation involves the deposition of silica (B1680970) species on the zeolite surface, which can narrow the pore openings and passivate external acid sites aidic.itresearchgate.net. This modification can enhance p-xylene selectivity by hindering the diffusion of the bulkier this compound and o-xylene isomers while allowing the faster diffusion of p-xylene psu.eduaidic.itresearchgate.net. Silylation can lead to a significant increase in p-xylene selectivity, even above the thermodynamic equilibrium value aidic.it.

Kinetic Modeling of this compound Isomerization

Kinetic modeling is essential for understanding the complex reaction network of this compound isomerization and optimizing reactor performance. Various kinetic models have been developed to describe the reaction over zeolite catalysts, considering factors such as reaction temperature, contact time, and catalyst properties scialert.netmodares.ac.irajol.info.

Kinetic models often include the reversible isomerization reactions between the three xylene isomers. Some models also incorporate parallel disproportionation reactions that produce toluene (B28343) and trimethylbenzenes scialert.net. Experimental data from studies over selective catalysts like Ga- and/or Pt-supported ZSM-5 have shown good agreement with developed kinetic models scialert.net. The kinetic parameters, such as rate constants and activation energies, are calculated from experimental data obtained under different reaction conditions scialert.netpsu.educsic.es.

Studies have investigated the effect of catalyst modifications on kinetic parameters. For instance, kinetic modeling of this compound transformation over pre-coked catalysts has shown a lower apparent activation energy for p-xylene formation compared to fresh catalysts, while the activation energy for disproportionation significantly increased psu.edu.

Interactive Table 1: Apparent Activation Energies for this compound Transformation over Fresh and Pre-Coked ZSM-5 Catalyst psu.edu

ReactionFresh Catalyst (kcal/mol)Pre-Coked Catalyst (kcal/mol)
This compound Isomerization to p-Xylene~3.5~2.3
This compound Isomerization to o-Xylene--
This compound Disproportionation~7.3~12.9

Note: Values are approximate based on interpretation of the source text.

Disproportionation Reactions of this compound

Disproportionation is a competing reaction during the catalytic transformation of this compound over acidic catalysts, leading to the formation of toluene and trimethylbenzenes (TMBs) psu.eduoup.com. This bimolecular reaction requires two xylene molecules and is more significant on large pore zeolites that can accommodate the bulky transition state intermediates psu.edu.

Reaction Intermediates and Transition States in Disproportionation

Disproportionation reactions are catalyzed by Brønsted acid sites and are established to require a higher concentration of acid sites compared to isomerization psu.edu. The mechanism involves the formation of bulky dicyclic aromatic compounds as reaction intermediates acs.org.

Theoretical and experimental studies have provided insights into the intermediates and transition states involved in this compound disproportionation. Benzenium-type carbenium ions have been identified as important intermediates in the bimolecular disproportionation reaction capes.gov.brnih.gov. Computational studies suggest that these carbenium ions are stable and may be spectroscopically observable capes.gov.brnih.gov.

Relationship between Isomerization and Disproportionation Pathways

The catalytic conversion of this compound often involves simultaneous isomerization and disproportionation reactions, particularly over zeolite catalysts scialert.netresearchgate.net. Isomerization transforms this compound into its isomers, o-xylene and p-xylene, which are of significant industrial interest scialert.net. Disproportionation, on the other hand, leads to the formation of toluene and trimethylbenzene isomers scialert.net.

The activity and selectivity of zeolite catalysts in this compound conversion are strongly influenced by their structural properties, such as pore structure and acidity, often characterized by the Si/Al ratio scialert.netresearchgate.net. Studies on zeolite β have shown that both isomerization and disproportionation activity decrease with increasing framework aluminum content scialert.netresearchgate.net. Maximum activity is typically observed within a specific range of Si/Al ratios scialert.netresearchgate.net.

The disproportionation of this compound is reported to be more sensitive to the acidic function of the catalysts, while isomerization activity and selectivity are more consistent with differences in the size and morphology of zeolite crystallites scialert.net. The pore structure of medium-pore zeolites plays a crucial role in governing the mechanisms of these reactions acs.org. Two primary reaction pathways have been proposed: a monomolecular 1,2-methyl shift mechanism and a bimolecular mechanism involving trimethylated diphenylmethane (3mDPM) and tetramethylated diphenylmethane (4mDPM) derivatives as reaction intermediates acs.org. The formation of these intermediates is influenced by transition-state shape selectivity within the zeolite pores researchgate.net.

Data on the conversion of this compound and product distribution over various catalysts highlight the interplay between isomerization and disproportionation. For instance, studies using ZSM-5 carriers with Ga and/or Pt have shown high activity and selectivity towards p-xylene compared to o-xylene researchgate.net.

Oxidation and Combustion of this compound

This compound undergoes oxidation and combustion processes, which are relevant in both atmospheric chemistry and emission control applications.

Catalytic Combustion of this compound for Emission Control

Catalytic combustion is a key technology for controlling emissions of volatile organic compounds (VOCs) like this compound. This process converts VOCs into less harmful substances such as carbon dioxide and water at lower temperatures compared to thermal incineration. While specific detailed research findings solely focused on the catalytic combustion of this compound for emission control were not extensively detailed in the provided search results, the general principle involves passing the this compound-containing gas stream over a catalyst bed under elevated temperatures. Effective catalysts for VOC combustion typically include noble metals (e.g., platinum, palladium) or transition metal oxides supported on various materials. The efficiency of catalytic combustion is influenced by factors such as catalyst composition, operating temperature, and the concentration of this compound.

Gas-Phase Oxidation Mechanisms

The gas-phase oxidation of this compound is primarily initiated by reactions with atmospheric radicals, notably the hydroxyl radical (OH) copernicus.orgnsf.govacs.org. The reaction with OH radicals is significantly faster for this compound compared to toluene copernicus.org.

The OH-initiated oxidation of this compound proceeds through dominant pathways involving OH addition to the aromatic ring, forming this compound-OH adducts copernicus.orgacs.org. Minor pathways include hydrogen abstraction from the methyl group, leading to methylbenzyl radicals copernicus.org. The this compound-OH adducts subsequently react with oxygen (O₂) through hydrogen abstraction to yield dimethylphenols or via reversible additions to form bicyclic radical intermediates acs.org. These intermediates can further react to form bicyclic peroxy radicals and eventually lead to products such as glyoxal (B1671930), methylglyoxal, and other co-products acs.org.

Under low-NOₓ conditions, the photooxidation of this compound contributes to the formation of secondary organic aerosol (SOA) copernicus.orgcaltech.edu. This process involves the production of condensable oxidized organics (COOs) with various functionalities, including dicarbonyls, carboxylic acids, polyhydroxy aromatics/quinones, and nitrophenols copernicus.org. These COOs contribute to aerosol nucleation and growth through heterogeneous processes such as interfacial interaction, ionic dissociation/acid-base reaction, and oligomerization copernicus.org. The composition of the resulting SOA can vary depending on factors like relative humidity copernicus.org. Different oxidative environments, such as those dominated by chlorine radicals (Cl) or a mixture of Cl and OH, can lead to different gas and particle-phase products, including bicyclic peroxides and methylbenzoquinones nsf.gov.

Hydrodeoxygenation and Methylation of Lignin-Based Phenols to this compound

Catalytic hydrodeoxygenation (HDO) and methylation of lignin-based phenols represent a promising route for the production of valuable aromatic hydrocarbons, including this compound mdpi.comresearchgate.netdntb.gov.ua. Lignin, a complex biopolymer found in plant cell walls, is a potential sustainable source of aromatic compounds escholarship.org. Lignin depolymerization yields various phenolic compounds, which can then be converted into desired products through catalytic processes.

Studies have demonstrated the selective conversion of lignin-based phenols, such as m-cresol, p-cresol, and guaiacol, into para-/m-xylene over catalysts like Pt/HZSM-5 mdpi.comresearchgate.netdntb.gov.ua. This conversion is achieved through a combination of hydrodeoxygenation, which removes oxygen atoms from the phenolic structures, and in situ methylation with methanol (B129727) mdpi.comresearchgate.netdntb.gov.ua.

The presence of methanol during the reaction has been shown to improve the selectivity towards p-/m-xylene mdpi.comresearchgate.netdntb.gov.ua. This is attributed to combined reaction pathways, including the methylation of cresols into xylenols followed by HDO to xylenes, and the HDO of cresols into toluene followed by methylation into xylenes mdpi.comresearchgate.netdntb.gov.uaingentaconnect.com. The choice of metal and support in the catalyst significantly impacts the selectivity of this conversion mdpi.com.

Research findings indicate that catalysts like Pt/HZSM-5 can achieve notable selectivity for p-/m-xylene from m-cresol, with selectivity values exceeding 21% and reaching up to 33.5% under specific conditions (e.g., with a phenols/methanol molar ratio of 1/8) mdpi.comresearchgate.net. The process typically involves reaction temperatures and pressures suitable for HDO reactions mdpi.com.

Environmental Fate and Bioremediation of M Xylene

Biodegradation Pathways of m-Xylene (B151644)

Biodegradation is a key process in the removal of this compound from contaminated environments. Microorganisms have evolved diverse enzymatic pathways to metabolize this aromatic compound under different conditions.

Anaerobic Degradation Mechanisms and Intermediates (e.g., Fumarate (B1241708) Addition)

Anaerobic degradation of xylenes (B1142099), including this compound, has been less extensively studied compared to toluene (B28343) degradation. frontiersin.org Under anoxic conditions, this compound degradation can be initiated by the addition of fumarate to a methyl group of this compound. oup.com This reaction is catalyzed by the enzyme benzylsuccinate synthase (BSS). frontiersin.orgoup.com The initial product of this reaction is (3-methyl)benzylsuccinate. frontiersin.orgnih.gov (3-methyl)benzylsuccinate has been identified as a key intermediate in the fumarate addition pathway in xylene-degrading sulfate-reducing cultures. frontiersin.org

Studies using permeabilized cells of Azoarcus sp. strain T, a denitrifying bacterium capable of mineralizing this compound, have shown that these cells catalyze the addition of this compound to fumarate to form (3-methylbenzyl)succinate. nih.gov In the presence of succinyl coenzyme A (CoA) and nitrate (B79036), (3-methylbenzyl)succinate can be oxidized to E-(3-methylphenyl)itaconate (or a closely related isomer) and 3-methylbenzoate. nih.gov The anaerobic degradation of several alkylated aromatics is initiated by the fumarate addition reaction. oup.com

Anaerobic degradation of xylene isomers has been observed in enrichment cultures under various conditions, including nitrate-reducing, iron-reducing, and sulfate-reducing conditions. oup.com While several isolates capable of growing with this compound under anaerobic conditions have been reported, a comprehensive understanding of the key players and pathways is still developing. oup.com

Aerobic Degradation Pathways

Aerobic biodegradation of BTEX (benzene, toluene, ethylbenzene (B125841), and xylene) compounds has been studied for a longer period. jst.go.jp Under aerobic conditions, this compound is typically oxidized by oxygenases. jst.go.jp These pathways lead to the production of catechol intermediates. jst.go.jp Specifically, 3-methylcatechol (B131232) is produced during the aerobic degradation of this compound, as well as toluene and o-xylene (B151617). jst.go.jp

The initial steps in the aerobic biodegradation of this compound involve oxygenases that attack either the aromatic ring or the methyl substituents. nih.gov This can lead to the formation of substituted catechols. nih.govresearchgate.net The aromatic ring of the substituted catechol is subsequently cleaved by a dioxygenase, either via ortho- or meta-ring cleavage pathways. nih.gov

Microbial Communities and Enzymes Involved in this compound Degradation

Various microorganisms are involved in the biodegradation of this compound under both aerobic and anaerobic conditions.

Under anaerobic conditions, the enzyme benzylsuccinate synthase (BSS), a glycyl radical enzyme, catalyzes the initial fumarate addition to this compound. frontiersin.orgoup.comresearchgate.net The genes bssA, bssB, and bssC encode the subunits of the heterohexameric BSS enzyme. frontiersin.org The expression of bssA genes has been shown to be induced in Azoarcus sp. CIB when grown in the presence of this compound as a sole carbon source, suggesting their involvement in anaerobic degradation. frontiersin.org Sulfate-reducing cultures capable of degrading xylene isomers have been enriched from BTEX-contaminated groundwater. oup.com

In aerobic degradation, oxygenases are the key enzymes. jst.go.jp Examples include xylene monooxygenases (XylA and XylM) found in Pseudomonas putida mt-2, which degrade toluene and xylenes. jst.go.jp Toluene/o-xylene monooxygenase (TouA) in Pseudomonas sp. OX1 also degrades benzene (B151609), toluene, and o-xylene. jst.go.jp Some microorganisms, like Pseudoxanthomonas spadix BD-a59, possess multiple oxygenases, including a xylene monooxygenase, enabling them to degrade various BTEX compounds. jst.go.jp The accumulation of intermediates like 3-methylcatechol can sometimes limit microbial growth, necessitating enzymes such as catechol 2,3-dioxygenase or 3-methylcatechol 2,3-dioxygenase for further degradation. jst.go.jp

Microbial consortia can also play a significant role in the degradation of aromatic compounds, including this compound, through syntrophic interactions and metabolic exchange. scispace.com

Kinetics of this compound Biodegradation

The kinetics of this compound biodegradation can vary depending on the microbial community, environmental conditions (e.g., presence of oxygen, electron acceptors), and the concentration of this compound and other co-contaminants. Detailed research findings on the specific kinetics of this compound biodegradation are often presented in the context of specific microbial strains or communities and experimental setups. Kinetic studies with permeabilized cells and whole-cell suspensions of this compound-grown Azoarcus sp. strain T have been conducted to investigate the initial steps of anaerobic oxidation. nih.gov

Environmental Transport and Transformation

Beyond biodegradation, this compound undergoes other environmental processes that affect its fate and distribution.

Atmospheric Oxidation and Secondary Organic Aerosol Formation

This compound is a volatile organic compound (VOC) and participates in atmospheric reactions. jst.go.jp Atmospheric oxidation is a significant transformation process for this compound in the environment. Reactions with atmospheric oxidants such as hydroxyl radicals (OH), nitrate radicals (NO3), and ozone (O3) can lead to the formation of various secondary products. These oxidation processes can contribute to the formation of secondary organic aerosols (SOAs).

Data on the atmospheric oxidation of this compound often involves studies on its reaction rates with different oxidants and the identification of oxidation products.

Role of this compound in Photochemical Ozone Production

This compound plays a role in the formation of photochemical ozone (O₃) in the lower atmosphere, also known as ground-level ozone. environics.com Ground-level ozone is formed when sunlight reacts with air containing hydrocarbons, such as this compound, and nitrogen oxides. environics.com

Studies assessing the contribution of various volatile organic compounds (VOCs) to regional ozone formation have indicated that aromatic compounds, including this compound, exhibit high reactivity in this process. tandfonline.comescholarship.org this compound has been identified as one of the most ozone-producing aromatic compounds in certain environments. tandfonline.com

The atmospheric oxidation of this compound is initiated by reactions with hydroxyl (OH) radicals. acs.orgosti.govnih.gov Density functional theory studies investigating the OH-initiated oxidation of this compound have provided data for assessing the role of aromatic hydrocarbons in the photochemical production of ozone. acs.orgosti.govnih.gov These studies reveal that OH addition primarily occurs at the ortho positions of the this compound molecule. acs.orgosti.govnih.gov The resulting peroxy radicals can undergo reactions that contribute to ozone formation. acs.orgosti.govnih.gov However, under atmospheric conditions, these peroxy radicals may preferentially cyclize to form bicyclic radicals rather than reacting with nitric oxide (NO) to directly lead to ozone formation. acs.orgosti.govnih.gov Decomposition to O₂ and the hydroxyl this compound adduct is also a competitive process with cyclization. acs.orgosti.govnih.gov

Bioremediation Technologies for this compound Contamination

Bioremediation is a technique that can be applied to remove groundwater contaminants like this compound, particularly in situations where soil adsorptive capacity is significant. vt.edu Enhanced in situ bioremediation often relies on indigenous microorganisms to degrade contaminants and may involve the addition of acclimated bacteria. vt.edu Substantial biodegradation of this compound by indigenous microorganisms has been observed in subsurface soils under aerobic conditions. vt.edu The addition of acclimated bacteria can considerably increase the biodegradation rates. vt.edu

Application of Biotrickling Filters for this compound Removal

Biotrickling filters (BTFs) are considered a potential technology for purifying waste gases containing volatile organic compounds (VOCs), including this compound. researchgate.netresearchgate.net BTFs utilize microorganisms immobilized on a packing material to degrade gaseous pollutants. researchgate.net Studies have investigated the effectiveness of BTFs for this compound removal from waste gas streams. researchgate.netnih.govtandfonline.comtandfonline.comtandfonline.com

Research using activated sludge as the microbial source in BTFs has demonstrated high removal efficiencies for this compound. researchgate.netresearchgate.net For example, one study reported 100.0% degradation efficiency for this compound in a BTF treating a mixture of hydrogen sulfide, styrene, and this compound. researchgate.net

The performance of BTFs for this compound removal can be influenced by factors such as empty bed residence time (EBRT) and inlet concentration. tandfonline.com Studies have evaluated removal efficiencies at different EBRTs and inlet concentrations. tandfonline.com

Impact of Surfactants on this compound Biodegradation

The bioavailability of hydrophobic VOCs like this compound can limit their removal efficiency in bioremediation systems, including biotrickling filters. researchgate.net Surfactants can be used to enhance the biodegradation of this compound by increasing its bioavailability to microorganisms. researchgate.netnih.govtandfonline.comtandfonline.comresearchgate.net

Studies have investigated the effect of nonionic surfactants, such as Tween 80, on this compound biodegradation in both bacteria-water mixed solutions and BTF systems. nih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.netresearchgate.net Tween 80, within certain concentration ranges, has been shown to enhance the bioavailability and consequently improve the degradation efficiency of this compound. nih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.net For instance, Tween 80 concentrations of 50-100 mg/L were found to enhance this compound degradation. nih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.net

Surfactants can also serve as a carbon source for the mixed bacteria, promoting their growth and propagation, which can further enhance biodegradation. researchgate.netnih.govtandfonline.comtandfonline.comresearchgate.net

However, the impact of surfactants is concentration-dependent. nih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.net Increasing the initial concentration of Tween 80 beyond a certain point can decrease the degradation efficiency of this compound. nih.govtandfonline.comtandfonline.comresearchgate.netresearchgate.net At concentrations exceeding 100 mg/L, Tween 80 was preferentially degraded by the mixed bacteria over this compound. nih.govtandfonline.comtandfonline.comresearchgate.net This may be attributed to the partitioning of this compound into surfactant micelles, which can decrease the transfer of this compound to the microbial cells. tandfonline.comresearchgate.net

Research findings on the impact of Tween 80 concentration on this compound biodegradation efficiency in bacteria-water mixed solution are summarized in the table below:

Tween 80 Concentration (mg/L)This compound Consumption (mg/L) after 72 hr
0196.7 researchgate.net
50263.5 researchgate.net
100381.2 researchgate.net
600328.6 researchgate.net
1200271.5 researchgate.net

In BTF systems, the addition of Tween 80 has been shown to increase both the removal efficiency and elimination capacity of this compound. nih.govtandfonline.comtandfonline.comresearchgate.net For example, in one study with an this compound inlet concentration of 1200 mg/m³ and an empty bed residence time of 20 seconds, the removal efficiency and elimination capacity in a BTF with Tween 80 addition were up to 20% and 24% higher, respectively, compared to a BTF without Tween 80. nih.govtandfonline.comtandfonline.comresearchgate.net

The integrated application of mixed bacteria and surfactants is considered a promising strategy for the effective treatment of this compound waste gas. nih.govtandfonline.comtandfonline.comresearchgate.net

Advanced Analytical Methodologies for M Xylene Characterization

Chromatographic Techniques for m-Xylene (B151644) Analysis

Chromatography, a cornerstone of separation science, offers robust platforms for the analysis of this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed, each with specific advantages depending on the analytical challenge.

While gas chromatography is more common for volatile compounds like xylenes (B1142099), HPLC methods have been developed for their analysis, particularly for samples in a liquid matrix. The development of an effective HPLC method hinges on the selection of an appropriate stationary phase and mobile phase to achieve separation of the structurally similar xylene isomers.

Reverse-phase HPLC is a common approach for this compound analysis. sielc.com In this technique, a non-polar stationary phase, such as a C18 or a specialized Zirconia-Carbon column, is used in conjunction with a polar mobile phase. sielc.com For instance, a mixture of acetonitrile (B52724) and water is often employed as the mobile phase. The separation of xylene isomers can be challenging due to their similar hydrophobicities. However, baseline separation of o-xylene (B151617), this compound, and p-xylene (B151628) has been achieved on specific stationary phases. rsc.org For mass spectrometry-compatible applications, volatile buffers like formic acid can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

A study demonstrated the separation of xylene isomers using a metal-organic framework (MOF), MIL-53(Fe), as the stationary phase, achieving baseline separation with acetonitrile as the mobile phase. rsc.org Another developed HPLC-DAD method utilized a C18 column with a water-methanol (30-70) isocratic mobile phase for the analysis of benzene (B151609), toluene (B28343), and xylenes. sid.ir

Table 1: HPLC Method Parameters for Xylene Isomer Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectorReference
Discovery® Zr-CarbonAcetonitrile:Water (50:50)1.0UV (254 nm)
Newcrom R1Acetonitrile, Water, and Phosphoric Acid-MS-compatible (with formic acid) sielc.com
MIL-53(Fe) packed column100% Acetonitrile0.6UV (254 nm) rsc.org
C18 Bond Pack (3µm)Water:Methanol (B129727) (30:70)1.0UV (254 nm) sid.ir

Gas chromatography is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound in various matrices. Its high resolution and sensitivity make it ideal for both environmental surveillance and industrial quality control.

In environmental monitoring, GC is essential for determining the levels of xylene isomers in air, water, and soil. pharmacyjournal.orglabcompare.com Methods such as purge and trap GC coupled with a photoionization detector (PID) can achieve very low detection limits, in the range of parts per billion (ppb). nih.gov For instance, the EPA has developed a purge and trap GC method to analyze volatiles in water. nih.gov Low-pressure gas chromatography-ion trap mass spectrometry (LP-GC-IT-MS) has been used for the rapid determination of benzene, toluene, ethylbenzene (B125841), and xylene isomers in environmental samples. nih.gov

In industrial process control, GC is used to determine trace impurities in high-purity mixed xylenes. scioninstruments.com UOP Method 931-10, for example, is a standard procedure for quantifying non-aromatic hydrocarbons, benzene, toluene, and individual C9 and C10 aromatic compounds in mixed xylenes using a polyethylene (B3416737) glycol (PEG) capillary column and a flame ionization detector (FID). scioninstruments.com This ensures the quality and purity of the xylene products used in downstream chemical synthesis.

While GC can separate the xylene isomers based on their boiling points and interaction with the stationary phase, their electron ionization (EI) mass spectra are nearly identical, making differentiation by mass spectrometry alone challenging. chromforum.orgresearchgate.net Therefore, the combination of gas chromatography and mass spectrometry (GC-MS) relies heavily on the chromatographic separation to distinguish the isomers.

The elution order of xylene isomers depends on the polarity of the GC column's stationary phase. On non-polar columns, such as those with a polydimethylsiloxane (B3030410) (PDMS) phase, the isomers elute roughly in order of their boiling points, though this compound and p-xylene can be difficult to separate. oup.comjeol.com For better separation of this compound and p-xylene, a polar stationary phase, like polyethylene glycol (PEG) or a wax-type column, is often required. oup.comrestek.com On these columns, the separation is influenced by dipole-dipole interactions, with this compound having a stronger interaction with the polar phase due to its higher dipole moment compared to p-xylene. oup.com

A headspace solid-phase microextraction (HS-SPME) method coupled with GC/MS/MS has been developed for the differentiation of o-, m-, and p-xylene isomers, demonstrating the need for specialized techniques for their individual quantification. nih.gov While the mass spectra are very similar, subtle differences in the ratios of fragment ions can sometimes be used in conjunction with retention times for confirmation. chromforum.org

Table 2: Elution Order of Xylene Isomers on Different GC Columns

Column Type (Stationary Phase)Typical Elution OrderReference
Non-polar (e.g., PDMS, DB-1, HP-1)Ethylbenzene, p-Xylene, m-Xylene, o-Xylene jeol.com
Polar (e.g., PEG, Wax)Ethylbenzene, p-Xylene, m-Xylene, o-Xylene chromforum.orgoup.com

Mass Spectrometry for this compound and Its Derivatives

Mass spectrometry (MS) provides detailed information about the mass-to-charge ratio of ions and is a powerful tool for molecular identification and structural elucidation. Advanced MS techniques can overcome the challenge of distinguishing isomers like this compound.

Photoionization mass spectrometry offers an alternative to conventional electron ionization and can provide different fragmentation patterns that may aid in isomer differentiation. A study on the photoionization and dissociative photoionization of this compound using synchrotron radiation vacuum ultraviolet (SR-VUV) light determined the ionization energy (IE) of this compound to be 8.60 ± 0.03 eV. aip.org

The study also identified the appearance energies (AEs) for the main fragment ions, C₈H₉⁺ and C₇H₇⁺, as 11.76 ± 0.04 eV and 11.85 ± 0.05 eV, respectively. aip.org These primary dissociation channels correspond to the loss of a hydrogen atom and a methyl group. aip.org The most abundant fragment ion in the mass spectrum of this compound is typically the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by the loss of a methyl group, followed by rearrangement. docbrown.info The molecular ion peak ([C₈H₁₀]⁺) is observed at an m/z of 106. docbrown.info

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue (eV)Reference
Ionization Energy (IE)8.60 ± 0.03 aip.org
Appearance Energy (AE) of C₈H₉⁺11.76 ± 0.04 aip.org
Appearance Energy (AE) of C₇H₇⁺11.85 ± 0.05 aip.org

Femtosecond Laser Mass Spectrometry (FLMS) is an advanced technique that utilizes ultrashort laser pulses to ionize and fragment molecules. d-nb.info This method has shown significant promise in distinguishing structural isomers that produce nearly identical mass spectra with conventional ionization techniques. d-nb.infonih.gov

In the case of xylene isomers, FLMS can induce different ionization and fragmentation pathways compared to standard methods. tandfonline.com By analyzing the intensity-dependent mass spectra using statistical methods like principal component analysis (PCA), it is possible to differentiate between o-, m-, and p-xylene. tandfonline.com Research has shown that there is a statistically significant difference between the xylene isomers when analyzed by FLMS, allowing for their distinction with high accuracy. tandfonline.com

One approach involves probing doubly charged parent ions with circularly polarized light. d-nb.infonih.gov Another method monitors the emission of light through the generation of high-order harmonics, the yield of which varies with the positioning of the methyl groups in the xylene isomers. d-nb.infonih.gov These laser-based methods provide a new dimension to mass spectrometry, enabling rapid and reproducible qualitative and quantitative identification of isomers like this compound. msu.edu

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for probing the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide a unique fingerprint, allowing for its identification and the elucidation of its structural features.

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, measures the vibrational energies of a molecule. study.com These energies are unique to the molecule's specific structure and bonding, making them powerful methods for distinguishing between isomers like this compound. researchgate.net

IR spectroscopy relies on the absorption of infrared radiation at frequencies that correspond to the molecule's vibrational modes, provided there is a change in the dipole moment during the vibration. study.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. study.com A key requirement for a vibrational mode to be Raman active is a change in the polarizability of the molecule. study.com

For this compound, the combination of IR and Raman spectroscopy provides a comprehensive vibrational profile. The molecule belongs to the C2v point group, and its fundamental vibrations can be assigned to different symmetry species. Certain vibrational modes are unique to the meta-isomer and can be used for its unambiguous identification in a mixture. For instance, this compound exhibits characteristic peaks in its Raman spectrum at approximately 527 cm⁻¹, 1082 cm⁻¹, 1236 cm⁻¹, and 1252 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Peaks of this compound

TechniquePeak Position (cm⁻¹)Vibrational Mode Assignment
Raman527Ring deformation
Raman730C-H out-of-plane bend
Raman1004Ring breathing
Raman1253C-H in-plane bend
Infrared~3000C-H stretch (aromatic)
Infrared1400-1600Ring stretching modes

This table presents a selection of characteristic peaks for this compound. The exact peak positions may vary slightly depending on the experimental conditions (e.g., phase, solvent).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. mdpi.com It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity of atoms within the molecule.

For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used for structural confirmation. The symmetry of the this compound molecule dictates the number of unique signals observed in its NMR spectra.

In the ¹H NMR spectrum of this compound, four distinct signals are expected. study.com The two methyl groups are chemically equivalent and therefore produce a single signal. The aromatic protons are in three different chemical environments, leading to three separate signals.

In the ¹³C NMR spectrum, five distinct signals are observed for this compound. study.com The two methyl carbons are equivalent, giving one signal. The two carbons to which the methyl groups are attached are also equivalent. The remaining four aromatic carbons are divided into three groups of chemically equivalent carbons, resulting in four distinct signals for the aromatic ring.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (δ) in ppm (Solvent: CDCl₃)Assignment
¹H~2.28-CH₃
¹H~6.94Aromatic H
¹H~6.96Aromatic H
¹H~7.11Aromatic H
¹³C~21.4-CH₃
¹³C~126.2Aromatic C-H
¹³C~128.3Aromatic C-H
¹³C~130.0Aromatic C-H
¹³C~137.8Aromatic C-CH₃

Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and may vary slightly based on the solvent and experimental conditions. chemicalbook.comhmdb.ca

Development of Sensors for Selective this compound Detection

The development of reliable and selective sensors for this compound is crucial for environmental monitoring and industrial process control. These sensors aim to provide real-time or near-real-time detection, often with high sensitivity and specificity. Various sensing technologies have been explored for this purpose.

Chemoresistive sensors, particularly those based on metal oxide semiconductors, are a widely studied class of gas sensors. mdpi.com Their operating principle relies on the change in electrical resistance of the sensing material upon exposure to the target gas. mdpi.com For example, a sensor based on Ni(OH)₂-enhanced Co₃O₄ nanoplates has shown a response of 14.1 to 100 ppm of xylene at an operating temperature of 175 °C, which is a sevenfold increase compared to the pure Co₃O₄ sensor. mdpi.com

Quartz Crystal Microbalance (QCM) sensors are gravimetric devices that measure a change in mass on the surface of a quartz crystal resonator. wikipedia.orgnanoscience.com By coating the crystal with a material that selectively adsorbs this compound, a highly sensitive sensor can be fabricated. An array of six QCM sensors coated with different metal-organic frameworks (MOFs) demonstrated the ability to detect and identify ternary xylene isomer mixtures, with a very low limit of detection of 1 ppm for each pure isomer. kit.edu

Optical sensors represent another promising approach. These sensors utilize changes in optical properties, such as absorbance or fluorescence, upon interaction with the target analyte. A sensor based on a sodium dodecylbenzene (B1670861) sulfonate (SDBS)–TiO₂ thin film optical waveguide has been shown to detect xylene gas at concentrations as low as 1 ppb with a rapid response time of 4 seconds. optica.org Perylene imide-based fluorescent sensors have also demonstrated high sensitivity towards BTEX vapors, including this compound, with detection limits in the parts-per-billion range. mdpi.com

Table 3: Performance of Various Sensors for Xylene Detection

Sensor TypeSensing MaterialTarget AnalyteDetection LimitResponse/Recovery TimeOperating Temperature
ChemoresistiveNi(OH)₂/Co₃O₄Xylene100 ppbNot specified175 °C
QCMMOF arrayThis compound1 ppmNot specifiedRoom Temperature
Optical WaveguideSDBS–TiO₂Xylene1 ppb4 s / 61 sRoom Temperature
ChemoresistiveMOFs@LSGXylene isomers1 ppm1-2 s / 30-70 sRoom Temperature

This table provides examples of sensor performance for xylene detection. The performance can vary significantly based on the specific sensor design and operating conditions. mdpi.comkit.eduoptica.orgacs.org

Applications of M Xylene and Its Derivatives in Advanced Materials and Fine Chemicals

Role of m-Xylene (B151644) in Polymer Synthesis

While p-xylene (B151628) is the primary precursor for polyethylene (B3416737) terephthalate (B1205515) (PET) due to its oxidation to terephthalic acid, this compound is a key monomer in the production of isophthalic acid, which is used as a copolymerizing monomer to modify the properties of PET and in the manufacture of other high-performance resins and coatings. wikipedia.orgwikipedia.orgtpsgc-pwgsc.gc.caimarcgroup.com The incorporation of isophthalic acid into polyester (B1180765) chains can alter properties such as thermal stability, mechanical strength, and chemical resistance. imarcgroup.comontosight.ai

The synthesis of polyester resins involving isophthalic acid typically involves the reaction of isophthalic acid (or its diester) with a diol in the presence of a catalyst. ontosight.aigoogle.com Research has explored the synthesis of polymers from substituted this compound derivatives, such as 5-t-butyl-m-xylene, to investigate the effect of bulky groups on polymer properties like glass transition temperature (Tg). tandfonline.com Studies have shown that incorporating a t-butyl group can lead to polymers with higher Tg values compared to their non-substituted counterparts. tandfonline.com

Interactive Table 1: Effect of t-Butyl Group on Polymer Glass Transition Temperature (Tg)

Intermediate Carrying t-Butyl GroupPolymer TypeEffect on Tg
Diacid (5-t-butyl-isophthalic acid)Polyamide, Polyester, PolyurethaneIncreased
Diol (5-t-butyl-m-xylene-α,α′-diol)Polyamide, Polyester, PolyurethaneIncreased
Diamine (5-t-butyl-m-xylene-α,α′-diamine)Polyamide, Polyester, PolyurethaneIncreased

This table illustrates the general finding that the presence of a t-butyl group derived from 5-t-butyl-m-xylene in various condensation polymers leads to an increase in their glass transition temperatures. tandfonline.com

Precursors for Fine Chemicals and Pharmaceuticals

This compound serves as a raw material for the synthesis of a range of fine chemicals and intermediates, including isophthalic acid and isophthalonitrile. wikipedia.orgstobec.comtpsgc-pwgsc.gc.ca Isophthalonitrile, obtained through the ammoxidation of this compound, is a versatile intermediate used in the production of high-performance materials, agrochemicals (such as the fungicide chlorothalonil), and pharmaceuticals. wikipedia.orgstobec.comechemi.comsolubilityofthings.comglobalgrowthinsights.com

Isophthalonitrile's thermal and chemical stability make it valuable in synthesizing durable compounds. stobec.com Its applications span plastics and polymers, where it's a precursor for resins with enhanced resistance; agrochemicals, as a building block for herbicides and fungicides; and pharmaceuticals, as an intermediate in the synthesis of specialized compounds. stobec.comechemi.comsolubilityofthings.comglobalgrowthinsights.com Research also suggests that certain dicarbonitriles, including derivatives of isophthalonitrile, may exhibit biological activities, potentially leading to new therapeutic agents. solubilityofthings.com

Another derivative, tetrachloro-m-xylene (B46432) (TCMX), is used as an internal standard in the analysis of organochlorine compounds, particularly pesticides. wikipedia.org

Interactive Table 2: Applications of Isophthalonitrile

Application AreaSpecific Uses
Plastics and PolymersPrecursor for high-performance polymers and resins
AgrochemicalsBuilding block for herbicides and fungicides
PharmaceuticalsIntermediate in the synthesis of compounds
Dyes and PigmentsProduction of stable colorants

This table summarizes the diverse applications of isophthalonitrile, highlighting its use in various industrial sectors. stobec.comechemi.comsolubilityofthings.comglobalgrowthinsights.com

Adsorptive Separation Technologies for this compound Isomers

The separation of xylene isomers (o-xylene, this compound, and p-xylene) is a significant challenge in the petrochemical industry due to their very similar boiling points and molecular structures. kaust.edu.sanih.govpnas.org Adsorptive separation technologies offer an energy-efficient alternative to traditional distillation methods. kaust.edu.sanih.gov These technologies rely on selective adsorption of one isomer over others using porous materials.

Metal-Organic Frameworks (MOFs) for Selective Adsorption

Metal-Organic Frameworks (MOFs) have emerged as promising adsorbents for xylene isomer separation due to their tunable pore sizes and structures, high surface areas, and diverse compositions. kaust.edu.saosti.govacs.orgacs.org MOFs can achieve shape-selective adsorption by taking advantage of the subtle differences in the kinetic diameters and shapes of the xylene isomers. kaust.edu.sa For instance, some MOFs have shown selective adsorption of p-xylene due to its relatively slim geometry and smaller kinetic diameter (5.8 Å) compared to this compound and o-xylene (B151617) (both approximately 6.8 Å). kaust.edu.saacs.org

While selective adsorption of p-xylene and o-xylene has been widely studied using MOFs, achieving selective adsorption of this compound over o-xylene is particularly challenging due to their similar shapes and sizes. kaust.edu.sa However, some MOFs have demonstrated preferential adsorption for this compound. For example, the MFM-300(M) series of MOFs (M = In, V, Fe, Al) have shown an adsorption preference following the sequence of this compound > o-xylene > p-xylene, attributed to cooperative supramolecular binding interactions. kaust.edu.sa Another calcium-based MOF, HIAM-201, also exhibits preferential adsorption of this compound over o-xylene, attributed to a synergetic thermodynamic and kinetic effect and the degree of matching between the shape of xylene molecules and the channel shape of the MOF. kaust.edu.sa

Interactive Table 3: Xylene Isomer Kinetic Diameters

Xylene IsomerKinetic Diameter (Å)
p-Xylene5.8
This compound6.8
o-Xylene6.8

This table presents the kinetic diameters of the three xylene isomers, illustrating the subtle size differences that can be exploited in adsorptive separation. kaust.edu.saacs.org

Interactive Table 4: Adsorption Preference of Selected MOFs for Xylene Isomers

MOF TypeAdsorption Preference Sequence
In(OH)(OBA)pX only, excludes mX and oX
sql-1-Co-NCSoX > mX
Co2(dobdc)oX > ethylbenzene (B125841) > mX > pX nih.gov
MFM-300(M) seriesmX > oX > pX kaust.edu.sa
HIAM-201pX > mX > oX kaust.edu.sa
SYUCT-110OX > PX > MX > EB acs.org

This table compares the adsorption preferences of different MOFs for xylene isomers and ethylbenzene, highlighting the varying selectivities achieved by different MOF structures. kaust.edu.sanih.govacs.org

Molecular Recognition and Adsorptive Sieving Strategies

Molecular recognition and adsorptive sieving strategies involve designing adsorbents with specific pore sizes and shapes that can selectively recognize and adsorb one xylene isomer over the others based on subtle differences in their molecular dimensions and interactions with the adsorbent material. rsc.orgnih.govdntb.gov.ua

Crystalline organic macrocycles, such as trianglimine crystals, have been explored for the adsorptive separation of this compound. rsc.orgdntb.gov.uaiust.ac.in These materials can separate this compound from mixtures with high purity through size/shape selectivity and specific interactions like C-H...π interactions. rsc.orgiust.ac.in The reversible transformation between guest-free and guest-loaded structures in these crystalline materials allows for their recyclability. rsc.org

Coordination polymers have also shown promise in molecular recognition and sieving for xylene isomers. nih.govosti.gov A stacked one-dimensional coordination polymer, [Mn(dhbq)(H₂O)₂], has demonstrated temperature-dependent adsorption behavior enabling the separation of all three xylene isomers in both vapor and liquid phases. nih.govosti.gov The stimuli-responsive swelling of this material contributes to its high flexibility and stability, allowing for effective molecular sieving. nih.govosti.gov

Microporous organic polymers (MOPs) have also been investigated for selective adsorption of xylene isomers. acs.orgacs.org For example, a triptycene-like MOP, POP-1, showed higher uptake for this compound and could achieve complete separation of xylene isomers and benzene (B151609)/cyclohexane mixtures. acs.orgacs.org Weak interactions, such as C-H/π interactions, play a dominant role in the separation performance of these materials. acs.org

Future Directions and Emerging Research Areas

Sustainable Synthesis Routes and Green Chemistry Principles for m-Xylene (B151644) Production and Use

Sustainable synthesis and green chemistry principles are becoming increasingly important in the production and utilization of this compound. Traditional methods for obtaining xylenes (B1142099) often rely on fossil raw materials and can involve harsh conditions and hazardous substances mpg.de. Research is being directed towards developing more environmentally friendly alternatives.

One area of focus is the development of green and sustainable approaches for the synthesis of xylene isomers, including p-xylene (B151628), from renewable resources like biomass mpg.de. While the provided search results specifically mention the synthesis of p-xylene from biomass-derived furan (B31954) and acrylic acid via a three-in-one heterogeneously catalyzed reaction, similar principles could be explored for this compound production mpg.de. This approach aligns with green chemistry principles by utilizing renewable feedstocks and potentially reducing waste and energy consumption tandfonline.com.

Another aspect involves the application of green chemistry principles in reactions involving this compound. For example, studies have explored the nitration of this compound using lower concentrations of nitric acid, which is less hazardous umb.edu. This method aimed to improve the safety and reduce the environmental impact of the process, with water being the primary byproduct umb.edu. The use of alternative, less problematic solvents in reactions involving this compound is also being investigated, although some traditionally used aromatic hydrocarbons like this compound can be advantageous in certain purification procedures, their classification as problematic highlights the need for greener alternatives whiterose.ac.uk.

Furthermore, chemical upcycling of plastic waste, such as poly(phenylene oxide) (PPO), has shown promise in producing valuable chemicals, including this compound, albeit as a byproduct in some cases rsc.org. This approach contributes to sustainability by transforming waste materials into useful compounds rsc.org.

The integration of sustainable synthesis routes and green chemistry principles in this compound production and use is crucial for minimizing environmental impact and developing more resource-efficient processes.

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency in this compound Transformations

The development of advanced catalytic systems is critical for improving the selectivity and efficiency of reactions involving this compound. Catalysts play a crucial role in directing reactions towards desired products and minimizing the formation of byproducts.

Research in this area focuses on designing catalysts with specific properties, such as shape selectivity, controlled acidity, and optimized active sites. Zeolites, particularly those with the MFI framework type like ZSM-5, are widely studied for their application in xylene isomerization and other transformations due to their unique pore structure and adjustable acidity researchgate.netoaepublish.comresearchgate.net.

Modifications to zeolite catalysts, such as the introduction of phosphorous, have been shown to enhance the selectivity for specific xylene isomers, like para-xylene, in reactions such as methanol (B129727) to aromatics conversion mdpi.com. These modifications can affect the catalyst's structure, pore size, and acid properties, influencing the diffusion and reaction of xylene isomers mdpi.com.

In the context of this compound transformation, research on isomerization aims to selectively convert this compound into more valuable isomers like p-xylene scialert.netresearchgate.net. Studies have investigated various catalysts, including those based on modified ZSM-5, to achieve high para-selectivity scialert.net. The selectivity can be influenced by factors such as the catalyst's acid strength and the presence of promoters like Ga and Pt scialert.net.

Advanced catalytic systems are also being explored for the oxidation of xylenes. While much of the research cited focuses on the selective oxidation of p-xylene to terephthalic acid, the principles and catalyst design strategies are relevant to this compound transformations mdpi.com. Photocatalytic oxidation under milder conditions is being investigated as a sustainable alternative to traditional processes that require harsh conditions mdpi.com. The development of hybrid catalysts and the optimization of active sites are key areas of research for enhancing selectivity and efficiency in such oxidation reactions mdpi.com.

Furthermore, studies on the transformation of this compound over MWW-type zeolites highlight the importance of understanding the influence of structural features and the distribution of acidic sites on catalytic behavior researchgate.net.

Future research on advanced catalytic systems for this compound transformations will likely continue to focus on fine-tuning catalyst properties to achieve high selectivity, improve activity under milder conditions, and enhance catalyst stability and recyclability.

In-depth Mechanistic Understanding of Complex this compound Reactions

A thorough understanding of the reaction mechanisms involved in this compound transformations is essential for rational catalyst design and process optimization. Research in this area employs both experimental and theoretical approaches to elucidate the elementary steps and intermediates involved in complex reactions.

Studies on the kinetics of reactions involving this compound, such as its reactions with bromine atoms, provide insights into reaction pathways and rate-determining steps rsc.org. Theoretical calculations, in conjunction with experimental measurements, can help to understand the energy profiles and transition states of these reactions rsc.org.

In the context of catalytic transformations, understanding how this compound interacts with the catalyst surface and the subsequent reaction steps within the catalyst pores is crucial. For example, studies on the isomerization of this compound over zeolites delve into the mechanisms of methyl shift and the role of intermediates like benzenium ions researchgate.net. The shape selectivity observed in zeolite-catalyzed reactions is directly related to the diffusion and transformation of molecules within the confined pore structure, necessitating a detailed mechanistic understanding of these processes oaepublish.comresearchgate.net.

Research also explores the mechanisms of reactions where this compound is a reactant or a product, such as the oxidation of this compound by hydroxyl radicals in the atmosphere bham.ac.uk. Identifying the various oxidation products and understanding the ring-cleavage and ring-retaining pathways provides valuable information about the atmospheric fate of this compound bham.ac.uk.

Furthermore, theoretical studies, such as those employing molecular dynamics approaches, can provide insights into the dynamic interactions between this compound and catalytic species, like cucurbiturils, and their impact on reaction energy barriers acs.org. Understanding the dynamic equilibrium of binding and release of molecules from catalyst cavities is important for identifying rate-limiting steps in catalyzed reactions acs.org.

Q & A

Q. Q. How to mitigate inhibition effects in microbial m-xylene degradation?

  • Strategy : Stepwise concentration increases (e.g., reducing inlet xylene by 50%) improve microbial adaptation, boosting removal efficiency from <25% to >80% in biofilters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.